[(3,4-Difluorophenyl)methyl][3-(methylsulfanyl)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3,4-Difluorophenyl)methyl][3-(methylsulfanyl)propyl]amine is a chemical compound with the molecular formula C11H15F2NS and a molecular weight of 231.31 g/mol . This compound is characterized by the presence of a difluorophenyl group and a methylsulfanylpropylamine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-Difluorophenyl)methyl][3-(methylsulfanyl)propyl]amine typically involves the reaction of 3,4-difluorobenzyl chloride with 3-(methylsulfanyl)propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
[(3,4-Difluorophenyl)methyl][3-(methylsulfanyl)propyl]amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles in the presence of a catalyst like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
[(3,4-Difluorophenyl)methyl][3-(methylsulfanyl)propyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [(3,4-Difluorophenyl)methyl][3-(methylsulfanyl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the methylsulfanyl group can participate in hydrogen bonding or other interactions with the target molecule . These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
[(3,4-Difluorophenyl)methyl][3-(methylsulfanyl)propyl]amine can be compared with similar compounds such as:
[(3,4-Difluorophenyl)methyl][3-(2-methoxyethoxy)propyl]amine: Similar structure but with a methoxyethoxy group instead of a methylsulfanyl group.
[(3,4-Difluorophenyl)methyl][3-(furan-2-ylmethoxy)propyl]amine:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C11H15F2NS |
---|---|
Molecular Weight |
231.31 g/mol |
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]-3-methylsulfanylpropan-1-amine |
InChI |
InChI=1S/C11H15F2NS/c1-15-6-2-5-14-8-9-3-4-10(12)11(13)7-9/h3-4,7,14H,2,5-6,8H2,1H3 |
InChI Key |
XTTLLAMKWAMYBE-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCNCC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.